Tramadol-d6 hydrochloride serves as an important analytical standard in various scientific research fields. Its primary role lies in its utilization as an internal standard for the accurate quantification of tramadol in biological samples using mass spectrometry techniques. [] This compound is commercially available from chemical suppliers specializing in analytical standards and isotopes.
Tramadol-d6 Hydrochloride is a deuterated analog of Tramadol Hydrochloride, which is a synthetic opioid analgesic primarily utilized for the management of moderate to moderately severe pain. The introduction of deuterium atoms in Tramadol-d6 replaces hydrogen atoms, enhancing the compound's stability and allowing for detailed studies into its pharmacokinetics and metabolic pathways. This compound is significant in both clinical and research settings due to its unique isotopic labeling, which facilitates the tracking of drug metabolism and interactions within biological systems .
Tramadol-d6 Hydrochloride is classified as a synthetic opioid analgesic. It is categorized under the broader class of central nervous system (CNS) agents that modulate pain perception. The compound is sourced from pharmaceutical suppliers specializing in isotopically labeled compounds, ensuring high purity levels necessary for scientific research .
The synthesis of Tramadol-d6 Hydrochloride typically involves the reaction of Tramadol with deuterated reagents. A common synthetic route includes:
In industrial settings, similar methods are employed but scaled up for mass production. High-purity deuterated reagents are essential to achieve the desired isotopic purity, followed by purification processes such as crystallization and chromatography to isolate the final product .
The molecular formula for Tramadol-d6 Hydrochloride is , with a molecular weight of 305.87 g/mol. The structure features a cyclohexanol moiety linked to a methoxyphenyl group, with specific sites for deuteration at the nitrogen and carbon positions:
Tramadol-d6 Hydrochloride can undergo various chemical reactions:
The major products formed from these reactions include:
Tramadol-d6 Hydrochloride acts primarily on the central nervous system by targeting:
The metabolic pathway involves cytochrome P450 enzymes, particularly Cytochrome P450 family 2 subfamily D polypeptide 6 (CYP2D6), which plays a crucial role in the biotransformation of Tramadol into its active metabolites .
Relevant data from studies indicate that Tramadol-d6 Hydrochloride maintains its chemical integrity under standard laboratory conditions, making it suitable for various analytical applications .
Tramadol-d6 Hydrochloride finds extensive use in scientific research, including:
The strategic design of deuterated tramadol analogs centers on optimizing metabolic stability while preserving pharmacological activity. Tramadol-d6 hydrochloride (chemical name: (1R,2R)-2-[(Dimethyl-d₆-amino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride; CAS 1109217-84-6) incorporates six deuterium atoms at the N-methyl groups, replacing all protiated hydrogen atoms with deuterium (CD₃ instead of CH₃) [3] [6] [7]. This modification targets the N-demethylation pathway—a primary metabolic route mediated by CYP2D6 and CYP3A4 enzymes—where deuterium’s kinetic isotope effect (KIE) reduces metabolic clearance. The C-D bond’s higher strength (~2–10 times slower cleavage versus C-H) delays the formation of the neurotoxic metabolite N-desmethyltramadol without altering receptor affinity [4] [7].
Key design considerations include:
Table 1: Deuteration Sites in Tramadol-d6 Hydrochloride
Molecular Position | Chemical Group | Deuteration Effect | Analytical Confirmation Method |
---|---|---|---|
N-Methyl | -N(CD₃)₂ | Delays N-demethylation | MRR Spectroscopy [1] |
Cyclohexanol ring | -OH | None | NMR [6] |
Methoxyphenyl | -OCH₃ | None | LC-MS/MS [4] |
Synthesis begins with the enantiopure precursor (1R,2R)-tramadol, employing two optimized routes:
Route 1: Direct Reductive DeuterationTramadol undergoes N-demethylation via chloroformate derivatives, followed by reductive methylation using deuterated formaldehyde (CD₂O) and NaBD₄. Challenges include over-deuteration at non-target sites and racemization at chiral centers. Purification via crystallization yields 83–85% isotopic purity [6] [7].
Route 2: Organometallic ComplexationAdapting tungsten-mediated deuteration methods for piperidines [1], pyridinium intermediates are complexed with {WTp(NO)(PMe₃)}. Stepwise addition of D⁻ (from NaBD₄) and D⁺ (DCl) achieves regiospecific deuterium incorporation at the N-methyl positions. This method attains 98% isotopic purity but requires specialized metal handling [1].
Table 2: Synthetic Methods for Tramadol-d6 Hydrochloride
Method | Reagents | Yield (%) | Isotopic Purity (%) | Key Limitation |
---|---|---|---|---|
Reductive Deuteration | CD₂O, NaBD₄ | 78 | 83–85 | Racemization risk [6] |
Organometallic Route | NaBD₄, DCl, {WTp(NO)(PMe₃)} | 65 | 98 | Scalability [1] |
Deuteration efficiency varies significantly between metabolic pathways:
Analytical Verification: LC-MS/MS shows m/z 270.25→64.15 for tramadol-d6 versus m/z 264.15→58.15 for non-deuterated tramadol [4].
O-Demethylation Route:
Table 3: Metabolic Pathway Deuteration Efficiency
Parameter | N-Demethylation | O-Demethylation |
---|---|---|
Deuterium Retention | 98% | <40% |
Primary Side Reaction | O-Dealkylation | Deuterium exchange |
Isotopic Impurities | 2% | 60% |
Reaction Time | 8 hours | 24 hours |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1